3-O-cis-p-Coumaroylmaslinic acid

PTP1B inhibition Insulin signaling Diabetes research

3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid derivative of maslinic acid, characterized by the esterification of a cis-p-coumaroyl moiety at the C-3 position. It has been isolated from various plant sources including Miconia albicans, Zizyphus jujuba, and Tetracera boiviniana.

Molecular Formula C39H54O6
Molecular Weight 618.8 g/mol
Cat. No. B12385989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-cis-p-Coumaroylmaslinic acid
Molecular FormulaC39H54O6
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10-/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1
InChIKeyKWLOAKAXMOYBRK-JHXZZHGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-cis-p-Coumaroylmaslinic Acid: A Coumaroylated Maslinic Acid Derivative with Validated PTP1B and DNA Polymerase β Inhibition


3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid derivative of maslinic acid, characterized by the esterification of a cis-p-coumaroyl moiety at the C-3 position [1]. It has been isolated from various plant sources including Miconia albicans, Zizyphus jujuba, and Tetracera boiviniana [2]. The compound exhibits verified inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) and DNA polymerase β, and demonstrates antimicrobial effects against Gram-positive bacteria and yeasts [3].

Why Unmodified Maslinic Acid and Other Triterpenoids Cannot Substitute for 3-O-cis-p-Coumaroylmaslinic Acid


The coumaroyl modification at the C-3 position of 3-O-cis-p-coumaroylmaslinic acid is not merely a structural decoration; it confers a distinct activity profile that cannot be achieved by unmodified maslinic acid or other common triterpenoids. Direct comparative studies demonstrate that the cis-p-coumaroyl moiety dramatically enhances PTP1B inhibitory potency by approximately 7-fold compared to maslinic acid [1]. Furthermore, the cis-isomer exhibits over 2-fold greater potency than its trans-isomer in the same assay [2]. For DNA polymerase β inhibition, the cis-isomer demonstrates intermediate potency between betulinic acid and the trans-isomer, providing a unique pharmacological fingerprint [3]. Therefore, generic substitution with maslinic acid, oleanolic acid, or even the trans-isomer would result in a significant loss of potency and a fundamentally different biological profile.

Quantitative Differentiation of 3-O-cis-p-Coumaroylmaslinic Acid: Comparative Potency and Activity Profile


PTP1B Inhibition: 7-Fold Greater Potency Over Unmodified Maslinic Acid

In a direct head-to-head comparison using a PTP1B enzyme inhibition assay, 3-O-cis-p-coumaroylmaslinic acid demonstrated an IC50 of 0.46 ± 0.07 μM, which is approximately 7-fold more potent than unmodified maslinic acid (IC50 = 3.21 ± 0.8 μM) and over 2-fold more potent than its trans-isomer, 3-O-trans-p-coumaroylmaslinic acid (IC50 = 1.08 ± 0.3 μM) [1]. This establishes a clear structure-activity relationship where the cis-p-coumaroyl esterification at the C-3 position is critical for achieving low-micromolar potency.

PTP1B inhibition Insulin signaling Diabetes research

DNA Polymerase β Inhibition: A Unique Intermediate Potency Profile

In a DNA polymerase β inhibition assay, 3-O-cis-p-coumaroylmaslinic acid exhibited an IC50 of 15 μM in the presence of BSA and 7.5 μM in the absence of BSA [1]. This places its potency intermediate between betulinic acid (IC50 = 14 μM with BSA, 6.5 μM without) and 3-O-trans-p-coumaroylmaslinic acid (IC50 = 4.2 μM with BSA, 2.0 μM without) [2]. This differential potency profile, distinct from both the parent maslinic acid (for which no DNA polymerase β inhibition is reported) and the trans-isomer, underscores the unique pharmacological fingerprint of the cis-coumaroyl modification.

DNA polymerase beta Cancer research DNA repair

Antimicrobial Activity: Confirmed Spectrum Against Gram-Positive Bacteria and Yeasts, Inactive Against Gram-Negative Organisms

3-O-cis-p-coumaroylmaslinic acid demonstrates selective antimicrobial activity against Gram-positive bacteria and yeasts, while showing no activity against Gram-negative organisms [1]. This activity profile is consistent with that of its trans-isomer and other coumaroylated triterpenoids, but is distinct from the weaker or non-existent antimicrobial activity of unmodified maslinic acid in certain contexts [2]. While specific MIC values are not available from a head-to-head comparison, the consistent qualitative observation of activity against Gram-positive and yeast strains across multiple studies [3] establishes a reliable biological fingerprint for the compound.

Antimicrobial Gram-positive bacteria Yeast

Anti-inflammatory Activity: Demonstrated NO Production Inhibition in Macrophages

3-O-cis-p-coumaroylmaslinic acid has been shown to concentration-dependently inhibit nitric oxide (NO) production in LPS-induced macrophages [1]. In the same study, it also downregulated the expression of key inflammatory mediators including iNOS, COX-2, NF-κB, and pERK1/2, as well as pro-inflammatory cytokines TNF-α, IL-1β, IL-6, and IL-8 [2]. While this study did not include a direct comparator such as unmodified maslinic acid, the demonstration of multi-target anti-inflammatory activity distinguishes it from the predominantly enzyme-inhibition profile of maslinic acid and suggests a broader immunomodulatory potential.

Anti-inflammatory Nitric oxide inhibition Inflammatory bowel disease

Optimal Research and Development Applications for 3-O-cis-p-Coumaroylmaslinic Acid


PTP1B-Focused Diabetes and Obesity Research

The 7-fold increase in PTP1B inhibitory potency over maslinic acid [1] makes this compound a superior chemical probe for investigating PTP1B's role in insulin and leptin signaling. It is ideally suited for in vitro studies exploring the mechanisms of insulin sensitization and for validating PTP1B as a target in metabolic disease models.

DNA Repair and Cancer Combination Therapy Research

The unique intermediate potency against DNA polymerase β [1] positions this compound as a valuable tool for studying DNA repair pathways. Its reported ability to potentiate the effects of bleomycin [2] makes it a candidate for investigating combination therapies aimed at enhancing the efficacy of DNA-damaging chemotherapeutics.

Selective Antimicrobial Discovery and Development

The consistent and selective activity against Gram-positive bacteria and yeasts [1], coupled with inactivity against Gram-negative organisms, defines a narrow-spectrum antimicrobial profile. This makes the compound a starting point for developing new antimicrobials that may minimize disruption to the broader microbiome.

Multi-Target Anti-Inflammatory Pathway Investigation

The demonstrated downregulation of multiple inflammatory mediators (NO, iNOS, COX-2, NF-κB, and key cytokines) in cellular models [1] highlights this compound's utility as a multi-target chemical probe for dissecting complex inflammatory signaling networks, particularly in the context of inflammatory bowel disease research.

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